

Ophiobolin H sesterterpene class and characteristics

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Compound of Interest

Compound Name: Ophiobolin H

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Ophiobolin H: A Technical Guide for Researchers

An In-depth Examination of the Sesterterpene **Ophiobolin H**: Class, Characteristics, and Biological Activities

This technical guide provides a comprehensive overview of **ophiobolin H**, a member of the sesterterpene class of natural products. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this fungal metabolite. This document details its structural characteristics, known biological activities with available quantitative data, and relevant experimental methodologies.

Introduction to the Ophiobolin Class

Ophiobolins are a group of sesterterpenoids, which are C₂₅ isoprenoid compounds derived from five isoprene units.^[1] They are characterized by a distinctive 5-8-5 tricyclic carbon skeleton.^[1] First isolated in 1958, numerous ophiobolin analogues have since been identified from various fungal species, primarily belonging to the genera *Aspergillus* and *Bipolaris*.^[1] The ophiobolin family exhibits a wide range of biological activities, including phytotoxic, antimicrobial, and cytotoxic effects.^[1]

Ophiobolin H: Structural Characteristics and Source

Ophiobolin H is a known member of the ophiobolin family. It has been isolated from the marine-derived fungus *Aspergillus ustus* and the fungus *Cochliobolus heterostrophus*.^[1] Like other ophiobolins, its core structure is the 5-8-5 tricyclic ring system.

Biological Activity of Ophiobolin H

Ophiobolin H has demonstrated cytotoxic activity against mammalian cancer cell lines. While the full spectrum of its biological activity is still under investigation, the available data points to its potential as a cytotoxic agent.

Cytotoxic Activity

Limited quantitative data is available for the cytotoxic effects of **ophiobolin H**. One study reported its activity against a murine leukemia cell line. There are also reports of its evaluation against human cancer cell lines, though specific IC50 values are not readily available in the public domain.

Cell Line	Organism	Cancer Type	IC50 (μM)	Reference
P388	Mouse	Leukemia	105.7	^[2]

Further studies are required to establish a comprehensive cytotoxicity profile of **ophiobolin H** against a broader range of human cancer cell lines.

Antimicrobial Activity

Currently, there is no specific data available in the public domain regarding the minimum inhibitory concentrations (MICs) of **ophiobolin H** against bacterial or fungal pathogens. However, other members of the ophiobolin class have shown antimicrobial properties.

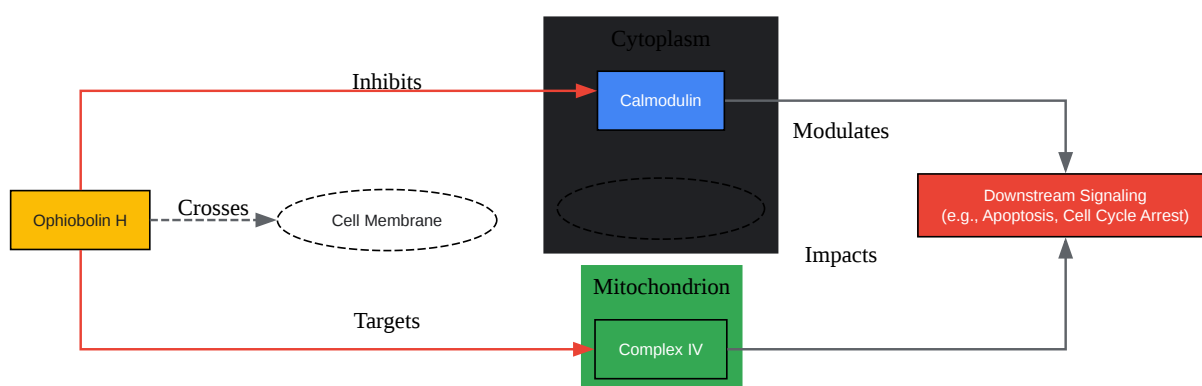
Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways modulated by **ophiobolin H** have not yet been fully elucidated. Research on the broader ophiobolin class, particularly ophiobolin A, has identified several potential molecular targets and cellular effects, which may offer insights into the possible mechanisms of **ophiobolin H**.

Known mechanisms for the ophiobolin class include:

- **Calmodulin Inhibition:** Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.
- **Membrane Destabilization:** Some ophiobolins can interact with and destabilize cell membranes.
- **Mitochondrial Targeting:** Ophiobolin A has been shown to target mitochondrial complex IV, leading to metabolic collapse in cancer cells.

A hypothetical signaling pathway for ophiobolins, based on the known targets of ophiobolin A, is presented below. It is important to note that this is a generalized representation and the specific pathway for **ophiobolin H** may differ.



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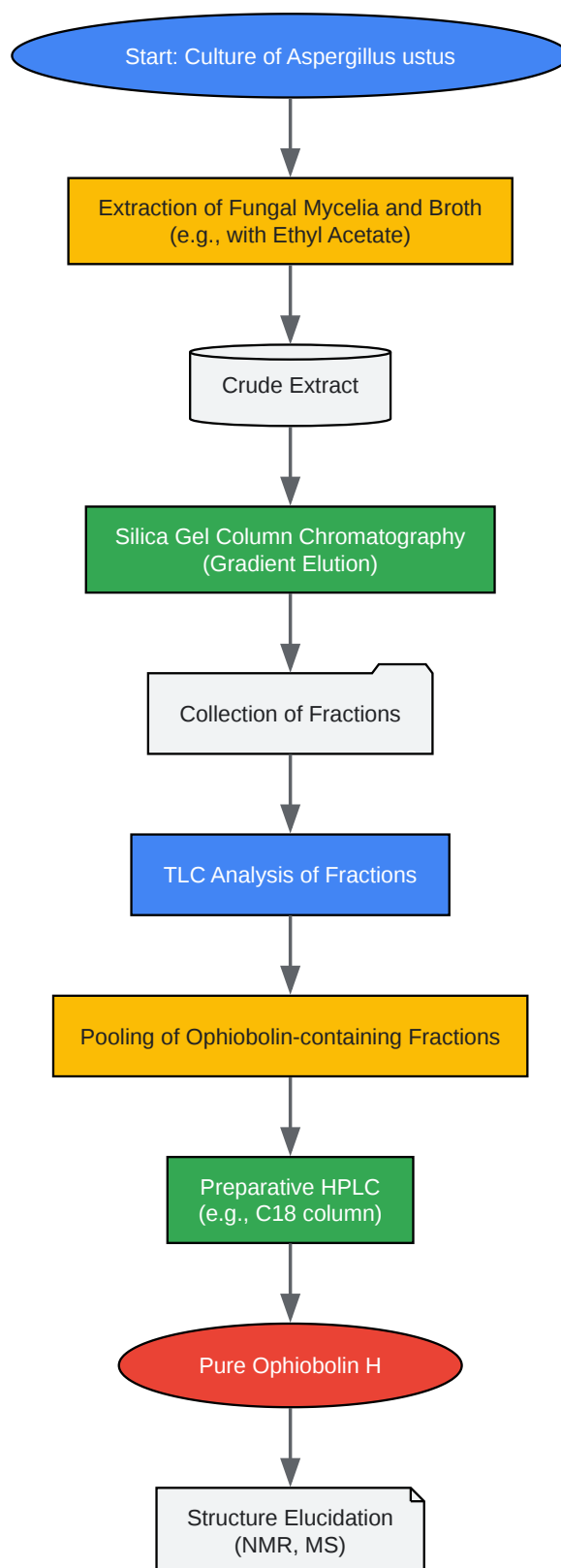
Caption: Hypothetical signaling pathway for ophiobolins.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **ophiobolin H**.

Isolation and Purification of Ophiobolin H from *Aspergillus ustus*

The following is a general workflow for the isolation and purification of ophiobolins from fungal cultures. Specific details for **ophiobolin H** should be optimized based on the referenced literature.



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Caption: General workflow for **ophiobolin H** isolation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Target cancer cell lines
- Complete cell culture medium
- 96-well plates
- **Ophiobolin H** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of **ophiobolin H** in complete medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of **ophiobolin H**) and a blank control (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Ophiobolin H is a sesterterpene natural product with demonstrated cytotoxic activity. While its full biological profile and mechanism of action are yet to be completely understood, it represents a molecule of interest for further investigation in the context of cancer research and drug discovery. This guide provides a foundational understanding of **ophiobolin H** and serves as a starting point for researchers in the field. Further studies are warranted to elucidate its specific molecular targets, signaling pathways, and to expand upon its known biological activities.

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References

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